molecular formula C13H24N2O4 B13060941 tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate

tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate

Cat. No.: B13060941
M. Wt: 272.34 g/mol
InChI Key: DVLKMULDDOOKFR-UCBNGSGESA-N
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Description

tert-Butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate is a complex organic compound with a unique structure It features a tert-butyl carbamate group attached to a hexahydropyrrolo[2,1-c][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate typically involves multiple steps. One common method includes the protection of an amine group with a tert-butyl carbamate (Boc) group, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

In medicine, this compound has potential applications in drug development. Its structure allows for the modification of pharmacokinetic properties, making it a candidate for prodrug design.

Industry

Industrially, it can be used in the production of polymers and other materials where specific functional groups are required for performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites, while the oxazine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-9-7-15-5-6-18-8-13(15,4)10(9)16/h9-10,16H,5-8H2,1-4H3,(H,14,17)/t9-,10-,13?/m0/s1

InChI Key

DVLKMULDDOOKFR-UCBNGSGESA-N

Isomeric SMILES

CC12COCCN1C[C@@H]([C@@H]2O)NC(=O)OC(C)(C)C

Canonical SMILES

CC12COCCN1CC(C2O)NC(=O)OC(C)(C)C

Origin of Product

United States

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